molecular formula C20H17N3O2S B2930853 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260701-39-0

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2930853
CAS RN: 1260701-39-0
M. Wt: 363.44
InChI Key: KDCLZVWHYKIINX-UHFFFAOYSA-N
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Description

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EMOQ, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. EMOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a thiophene group, which gives it unique properties that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Bioactivity of Oxadiazole and Quinoline Derivatives

  • Non-Steroidal Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing new oxadiazoles derived from quinoxalinyl compounds, demonstrating potential anti-inflammatory and analgesic activities. This suggests the compound could be explored for similar pharmacological properties (Wagle et al., 2008).

  • Antimicrobial and Antiprotozoal Agents : Another research direction involves creating quinoxaline-oxadiazole hybrids evaluated for antimicrobial and antiprotozoal effects. This highlights a possible avenue for investigating the subject compound's utility in combating microbial and protozoal infections (Patel et al., 2017).

  • Antioxidant Properties : Some studies have synthesized novel oxadiazol derivatives, including those based on quinoline structures, and evaluated them for antioxidant activities. This suggests potential for investigating the target compound's ability to act as an antioxidant (Hassan et al., 2017).

  • Anticancer Activity : Research into quinoxaline derivatives, including those incorporating isoxazole and oxadiazole rings, has also explored anticancer activities. This opens up a potential research avenue for assessing anticancer properties of the specified compound (Abad et al., 2021).

properties

IUPAC Name

1-ethyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-25-20)13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLZVWHYKIINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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